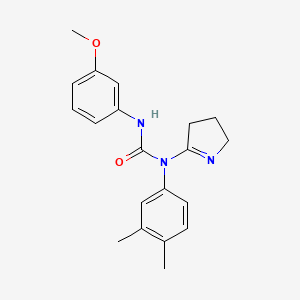![molecular formula C24H30ClN3O5S B2507983 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215400-55-7](/img/structure/B2507983.png)
3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzamide derivatives is detailed in the provided papers. For instance, the synthesis of various N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring is reported . Although the exact synthesis of 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is not described, similar synthetic routes may be employed, involving the formation of the benzamide linkage and the introduction of substituents on the benzene ring.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The papers describe the molecular conformations and modes of supramolecular aggregation of the synthesized compounds . The molecular structure of the compound of interest would likely exhibit similar characteristics, such as the presence of a benzamide core and substituents that influence its conformation and interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not provide specific data on these properties for the compounds studied . However, the presence of substituents like trifluoromethyl groups and methoxy groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance.
Scientific Research Applications
Anticancer Activity
Compounds related to 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride have been synthesized and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) found that similar compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from similar structures, which displayed significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties (Abu-Hashem et al., 2020).
Stearoyl-CoA Desaturase-1 Inhibitors
In a study by Uto et al. (2009), compounds with a structure closely related to the chemical were investigated as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. This compound demonstrated potent inhibitory activity and was effective in reducing plasma desaturation index in mice (Uto et al., 2009).
Calcium Antagonistic Activity
Yamamoto et al. (1988) studied benzothiazoline derivatives, which are structurally similar, for their calcium antagonistic activity. These compounds showed potent in vitro activity and were effective in preventing acute pulmonary thrombotic death in mice (Yamamoto et al., 1988).
Antimicrobial Activity
Chawla (2016) synthesized thiazole derivatives and evaluated their antimicrobial activity. These compounds, including trimethoxy substituted derivatives, showed promising antimicrobial properties against various gram-positive and gram-negative species (Chawla, 2016).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, similar in structure, that showed significant vasodilatation properties in isolated thoracic aortic rings of rats (Hassan et al., 2014).
Antifungal Agents
Narayana et al. (2004) prepared thiazole derivatives and screened them for their antifungal activity. These compounds showed potential as antifungal agents (Narayana et al., 2004).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S.ClH/c1-16-5-6-18-21(13-16)33-24(25-18)27(8-7-26-9-11-32-12-10-26)23(28)17-14-19(29-2)22(31-4)20(15-17)30-3;/h5-6,13-15H,7-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWOLZJEUVDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

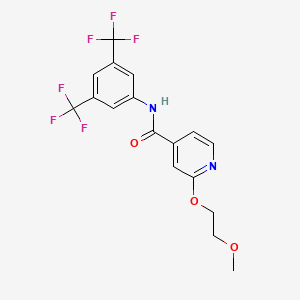
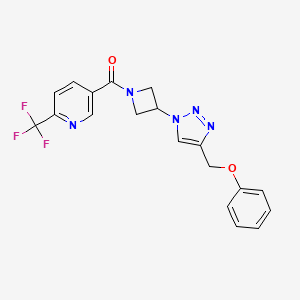
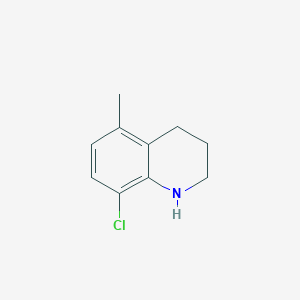


![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
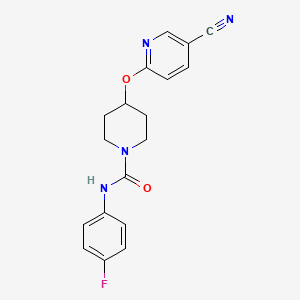
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

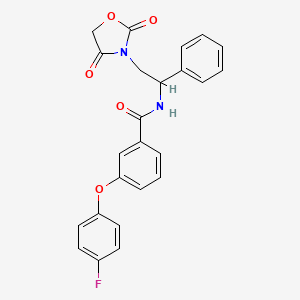
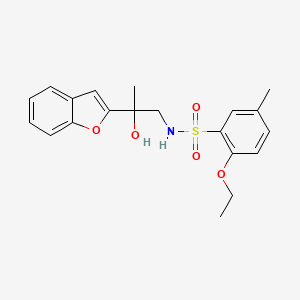
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
